molecular formula C20H18N4O2S B2768417 N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1172304-17-4

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2768417
CAS No.: 1172304-17-4
M. Wt: 378.45
InChI Key: QYXZWJVRJABWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a novel synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a hybrid molecular architecture, incorporating both a 1,3,4-oxadiazole and a benzothiazole moiety, two heterocyclic scaffolds known for conferring significant biological activity. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, noted for its role as a bioisosteric replacement for esters and amides, which can enhance metabolic stability . Derivatives of this heterocycle have been extensively investigated and demonstrate a wide spectrum of pharmacological activities, including potential as monoamine oxidase (MAO) inhibitors for neurological research , as well as anticancer, antimicrobial, and anti-inflammatory properties . The benzothiazole unit is another highly significant pharmacophore, found in compounds with documented applications in neuroscience and oncology research . For instance, certain benzothiazole derivatives are known for their affinity to neurological targets, while others have shown selective toxicity against various cancer cell lines in investigational settings . The integration of these two systems into a single molecule, linked by a carboxamide bridge, is a strategy aimed at producing a multi-target-directed ligand or enhancing binding affinity and selectivity. The 4-isopropylbenzyl substituent further contributes to the molecule's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic properties. This product is intended for use in biochemical assay development, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid for in vitro research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12(2)14-5-3-13(4-6-14)9-18-23-24-20(26-18)22-19(25)15-7-8-16-17(10-15)27-11-21-16/h3-8,10-12H,9H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXZWJVRJABWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The benzothiazole moiety can be introduced via condensation reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to more consistent and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has been studied for its potential therapeutic properties:

  • Anti-inflammatory Activity : The compound shows promise in reducing inflammation by targeting the COX enzymes.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth through various biochemical pathways, making it a candidate for further investigation in cancer therapies .

Antimicrobial and Antifungal Activity

Studies have evaluated the compound's effectiveness against various bacterial and fungal strains:

  • It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecular structures with potential biological activities. Its unique heterocyclic structure is beneficial for synthesizing derivatives with enhanced properties .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Mahendrasinh et al., various derivatives of oxadiazole compounds were synthesized and screened for their antimicrobial activities using the disc diffusion method. The results indicated that derivatives containing the oxadiazole moiety exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A study focused on the anticancer potential of related compounds demonstrated that derivatives similar to this compound showed significant cytotoxic effects against MCF7 breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .

Data Tables

Application AreaActivity TypeTarget Organisms/ProcessesReference
Medicinal ChemistryAnti-inflammatoryCOX enzymes (COX-1 and COX-2)
Antimicrobial ActivityAntibacterialStaphylococcus aureus, Escherichia coli
Antifungal ActivityAntifungalAspergillus niger, Candida albicans
Cancer ResearchAnticancerMCF7 breast cancer cell line

Mechanism of Action

The mechanism of action of N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and disrupting critical biological pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

describes compounds 4d, 4e, 4f, and 4g , which share a benzo[d]thiazol-2(3H)-one scaffold linked to a 1,3,4-oxadiazole via a methyl group. Key differences from the target compound include:

  • Position of substitution on benzothiazole : The target compound’s carboxamide is at position 6, whereas analogs in feature a ketone at position 2.
  • Oxadiazole substituents : The target compound uses a 4-isopropylbenzyl group, while 4f (the closest analog) has a 4-isopropylphenyl group directly attached to the oxadiazole.

Comparison with Derivatives

reports compound 35 , which shares a benzo[d]thiazole-oxadiazole scaffold but differs in substituents:

  • Oxadiazole substitution: A (2'-cyanobiphenyl-4-yl)methylthio group replaces the 4-isopropylbenzyl group.
  • Benzothiazole substitution : Position 2 is functionalized with an acetamide instead of a carboxamide at position 6.
Key Implications:
  • Yield differences: The lower yield (47%) for 35 (Ev4) may reflect challenges in introducing the cyanobiphenyl-thioether moiety, whereas simpler alkyl/aryl groups (e.g., in ) are more synthetically accessible .

Functional Group Analysis

  • Carboxamide vs. Ketone/Thioether : The target’s carboxamide at position 6 may improve aqueous solubility and target binding via hydrogen bonding, whereas the 2(3H)-one group in derivatives or the thioether in could limit polarity .
  • Benzyl vs.

Biological Activity

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This compound incorporates both oxadiazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by coupling with benzo[d]thiazole derivatives. The compound's structure can be represented as follows:

Molecular Formula C21H23N3O2\text{Molecular Formula C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{2}

This compound features an isopropylbenzyl substituent, which may enhance its lipophilicity and cellular permeability.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and thiazole rings exhibit notable anticancer properties. For instance, derivatives of benzo[d]thiazole have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of leukemia and solid tumor-derived cell lines. Specifically, cytotoxicity was observed with IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes used in HIV studies .

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation. The presence of the oxadiazole moiety is thought to facilitate interactions with cellular targets through hydrogen bonding and hydrophobic interactions. Additionally, compounds with similar structures have been noted for their ability to scavenge reactive oxygen species (ROS), which may contribute to their cytotoxic effects .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on leukemia cell lines; IC50 values ranged from 4 to 9 µM .
Study 2 Evaluated the antiproliferative activity against solid tumors; showed significant inhibition in certain derivatives.
Study 3 Assessed the mechanism involving ROS scavenging capabilities; linked to enhanced cytotoxicity .

Pharmacological Implications

Given its biological activities, this compound could serve as a lead compound for developing new anticancer therapies. The dual action of targeting cancer cells while potentially modulating oxidative stress presents a promising avenue for further research.

Q & A

Q. What are the optimal synthetic routes for N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide?

The synthesis of structurally analogous compounds typically involves:

  • Cyclocondensation : Reaction of hydrazides with carbonyl derivatives to form the oxadiazole ring, followed by coupling with benzothiazole-carboxamide precursors .
  • Solvent and Temperature Optimization : Ethanol or glacial acetic acid under reflux (70–100°C) for 5–10 hours to achieve yields >70%, with ammonium acetate as a catalyst .
  • Purification : Crystallization from ethanol or flash chromatography (e.g., ethyl acetate/hexane) to isolate intermediates .

Q. How can the structure of this compound be validated experimentally?

Key characterization methods include:

  • 1H/13C NMR : To confirm proton environments (e.g., aromatic signals at δ 7.36–8.35 ppm for benzothiazole and oxadiazole moieties) and carbon connectivity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 310–506 for similar derivatives) and fragmentation patterns to verify molecular weight and functional groups .
  • IR Spectroscopy : Absorption bands at 1600–1700 cm⁻¹ for C=O and C=N stretches .

Q. What biological targets are relevant for initial pharmacological screening?

Based on structural analogs (e.g., benzothiazole-oxadiazole hybrids):

  • Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets .
  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
  • In Vitro Assays : MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological approaches include:

  • Substituent Variation : Modifying the 4-isopropylbenzyl group (e.g., halogenation, nitration) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replacing the oxadiazole ring with thiadiazole or triazole to enhance metabolic stability .
  • Pharmacokinetic Profiling : LogP measurements (e.g., via HPLC) to correlate lipophilicity with membrane permeability .

Q. What computational tools are suitable for predicting binding modes and ADMET properties?

  • Molecular Docking (AutoDock, Glide) : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using crystal structures (PDB IDs: 1ZXM, 3ERT) .
  • ADMET Prediction (SwissADME, pkCSM) : Estimate bioavailability, blood-brain barrier penetration, and toxicity (e.g., Ames test predictions) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How should contradictory bioactivity data be analyzed?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Purity Issues : Validate compound integrity via HPLC (≥98% purity) and LC-MS to exclude degradants .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
  • Metabolic Instability : Perform microsomal stability assays (human liver microsomes) to identify rapid oxidation of the oxadiazole ring .

Q. What challenges exist in scaling up synthesis for preclinical studies?

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
  • Byproduct Management : Optimize workup protocols (e.g., aqueous washes, column chromatography) to remove residual solvents (e.g., DMF, THF) .
  • Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.